molecular formula C15H22N2S B14893940 1-Benzyl-3-(2-methylcyclohexyl)thiourea

1-Benzyl-3-(2-methylcyclohexyl)thiourea

Cat. No.: B14893940
M. Wt: 262.4 g/mol
InChI Key: KKYMUHDXNQCOFT-UHFFFAOYSA-N
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Description

1-Benzyl-3-(2-methylcyclohexyl)thiourea is an organic compound with the molecular formula C15H22N2S. It belongs to the class of thioureas, which are sulfur analogs of ureas. This compound is characterized by the presence of a benzyl group, a methylcyclohexyl group, and a thiourea moiety. Thioureas are known for their diverse chemical reactivity and have found applications in various fields, including medicinal chemistry, agriculture, and material science.

Preparation Methods

The synthesis of 1-Benzyl-3-(2-methylcyclohexyl)thiourea typically involves the reaction of benzyl isothiocyanate with 2-methylcyclohexylamine. The reaction is carried out in an appropriate solvent, such as ethanol or methanol, under reflux conditions. The general reaction scheme is as follows:

Benzyl isothiocyanate+2-methylcyclohexylamineThis compound\text{Benzyl isothiocyanate} + \text{2-methylcyclohexylamine} \rightarrow \text{this compound} Benzyl isothiocyanate+2-methylcyclohexylamine→this compound

Industrial production methods for thioureas often involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. These methods may include continuous flow reactors and automated synthesis systems to enhance efficiency and scalability .

Chemical Reactions Analysis

1-Benzyl-3-(2-methylcyclohexyl)thiourea undergoes various chemical reactions, including:

Scientific Research Applications

    Chemistry: It serves as a ligand in coordination chemistry, forming complexes with transition metals. These complexes have been investigated for their catalytic properties and potential use in organic synthesis.

    Biology: Thioureas, including 1-Benzyl-3-(2-methylcyclohexyl)thiourea, have shown antimicrobial and antiviral activities. They are being explored as potential therapeutic agents against various pathogens.

    Medicine: Research has indicated that thioureas may possess anticancer properties, making them candidates for drug development. Their ability to inhibit certain enzymes and proteins involved in cancer progression is of particular interest.

    Industry: Thioureas are used as corrosion inhibitors, stabilizers in polymer production, and additives in lubricants. .

Mechanism of Action

The mechanism of action of 1-Benzyl-3-(2-methylcyclohexyl)thiourea involves its interaction with molecular targets, such as enzymes and proteins. Thioureas can inhibit enzyme activity by binding to the active site or by forming covalent bonds with essential amino acid residues. This inhibition can disrupt metabolic pathways and cellular processes, leading to the desired therapeutic or biological effect. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

1-Benzyl-3-(2-methylcyclohexyl)thiourea can be compared with other thiourea derivatives, such as:

Properties

Molecular Formula

C15H22N2S

Molecular Weight

262.4 g/mol

IUPAC Name

1-benzyl-3-(2-methylcyclohexyl)thiourea

InChI

InChI=1S/C15H22N2S/c1-12-7-5-6-10-14(12)17-15(18)16-11-13-8-3-2-4-9-13/h2-4,8-9,12,14H,5-7,10-11H2,1H3,(H2,16,17,18)

InChI Key

KKYMUHDXNQCOFT-UHFFFAOYSA-N

Canonical SMILES

CC1CCCCC1NC(=S)NCC2=CC=CC=C2

Origin of Product

United States

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